N,N-diethyl-4-piperazin-1-yl-benzenesulfonamide
Description
Contextualization within Benzenesulfonamide (B165840) and Piperazine (B1678402) Chemistry
To understand the scientific interest in N,N-diethyl-4-piperazin-1-yl-benzenesulfonamide, one must first appreciate the chemical heritage of its core components. The benzenesulfonamide group is a cornerstone of medicinal chemistry. As a class, these compounds are known for a wide array of biological effects, largely due to their ability to act as enzyme inhibitors. This functional group is a key feature in many pharmaceutical agents, including diuretics, anti-diabetic drugs, and, most famously, sulfonamide antibiotics.
The piperazine ring is another privileged scaffold in drug discovery. nih.gov It is a six-membered heterocycle containing two nitrogen atoms, which provides a versatile and structurally rigid linker that can be modified to fine-tune a molecule's properties. nih.gov Piperazine derivatives are integral to numerous therapeutic agents, demonstrating a broad spectrum of activities including antipsychotic, antihistamine, anticancer, and antiviral effects. nih.gov
The hybridization of these two potent scaffolds—linking the benzenesulfonamide core to a piperazine ring—is a deliberate strategy in modern chemical research. This approach aims to create new molecular entities that may exhibit enhanced or novel biological activities, leveraging the established properties of each component.
Significance in Contemporary Chemical and Biochemical Research
The significance of this compound in contemporary research is best understood through the activities of closely related benzenesulfonamide-piperazine hybrids. Recent studies have demonstrated that this combined scaffold is a fertile ground for discovering new therapeutic agents.
Research published in 2024 explored a series of novel benzenesulfonamide-piperazine hybrid compounds, revealing their potential as potent antioxidants and inhibitors of key enzymes. nih.gov Specifically, these related compounds showed significant inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase, enzymes associated with neurodegenerative diseases and pigmentation disorders. nih.govresearchgate.net
Furthermore, the fusion of these two moieties has been investigated for its potential in creating powerful antimicrobial and anticancer agents. A 2021 study detailed the synthesis of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids that exhibited excellent activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govacs.org Other research has focused on developing benzamide-piperazine-sulfonamide hybrids as potential anticancer agents, with some compounds showing significant cytotoxic activity against various human cancer cell lines. researchgate.net These findings underscore the importance of the benzenesulfonamide-piperazine framework as a promising scaffold for addressing critical health challenges.
Table 2: Investigated Biological Activities of Related Benzenesulfonamide-Piperazine Hybrids
| Research Area | Target/Activity | Representative Findings | Reference |
| Enzyme Inhibition | Acetylcholinesterase, Butyrylcholinesterase, Tyrosinase | Compounds demonstrated significant inhibitory potential. | nih.gov |
| Antioxidant Activity | DPPH, ABTS, FRAP, CUPRAC assays | Hybrids showed high antioxidant capacity. | nih.gov |
| Antimicrobial | Mycobacterium tuberculosis | Certain hybrids displayed excellent anti-TB activity with low cytotoxicity. | nih.govacs.org |
| Anticancer | Human cancer cell lines (HeLa, A549, etc.) | Specific derivatives displayed significant cytotoxic activity. | researchgate.net |
Scope of Academic Inquiry for this compound
While specific research detailing the biological activities of this compound itself is not extensively published, its structure places it squarely within a well-defined scope of academic inquiry. The primary research questions surrounding this compound and its analogs revolve around its potential as a modulator of biological systems.
Current academic investigations into the broader class of benzenesulfonamide-piperazine compounds focus on several key areas:
Structure-Activity Relationship (SAR) Studies: Researchers are actively synthesizing and testing a variety of derivatives to understand how modifications to the benzenesulfonamide ring, the piperazine ring, or the linker between them affect biological activity. For instance, studies have shown that the addition of electron-withdrawing groups to the benzene (B151609) ring can drastically enhance antitubercular activity. nih.govacs.org
Enzyme Inhibition Profiling: A major avenue of research is screening these compounds against panels of enzymes to identify potential therapeutic targets. The established success of benzenesulfonamides as enzyme inhibitors makes this a logical and promising approach. nih.gov
Development of Novel Therapeutics: The overarching goal of this research is the development of new drugs. The demonstrated potential of related compounds in areas like oncology, infectious diseases, and neurology drives the continued synthesis and evaluation of new hybrids like this compound. nih.govresearchgate.net
In essence, this compound serves as a valuable chemical entity. It can be utilized as a foundational structure or a building block in the synthesis of more complex molecules, or as a member of a compound library for screening against various biological targets to discover new lead compounds for drug development.
Structure
3D Structure
Properties
IUPAC Name |
N,N-diethyl-4-piperazin-1-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-3-17(4-2)20(18,19)14-7-5-13(6-8-14)16-11-9-15-10-12-16/h5-8,15H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZDCDPLNMBSCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401245013 | |
| Record name | N,N-Diethyl-4-(1-piperazinyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401245013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886504-23-0 | |
| Record name | N,N-Diethyl-4-(1-piperazinyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886504-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diethyl-4-(1-piperazinyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401245013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for N,N-diethyl-4-piperazin-1-yl-benzenesulfonamide
The synthesis of this compound and related structures primarily relies on the formation of a sulfonamide bond, a robust and widely utilized reaction in medicinal chemistry.
Condensation Reactions with Piperazine (B1678402) Derivatives and Benzenesulfonyl Chlorides
The most common and established method for constructing the arylsulfonamide linkage is the condensation reaction between a sulfonyl chloride and an amine. For the target compound, this can be approached in several ways, though the principal route involves the reaction of an appropriately substituted benzenesulfonyl chloride with a piperazine derivative. A general procedure involves dissolving the amine component, in this case, a piperazine-substituted aniline, in a dry solvent like dichloromethane (B109758) (DCM), followed by the addition of a base such as pyridine. nih.gov The desired sulfonyl chloride is then added to the stirred solution, and the reaction is typically conducted at room temperature for several hours. nih.gov
Alternatively, other bases like diisopropylethylamine (DIPEA) can be employed to facilitate the reaction between an amine and a sulfonyl chloride. acs.org The synthesis of related benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids has been achieved by treating commercially available nitro-substituted benzenesulfonyl chloride with the respective amine derivatives using DIPEA as the base. acs.org
Reaction Mechanisms and Optimization of Conditions
The underlying reaction mechanism is a nucleophilic acyl substitution at the sulfonyl group. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Optimization of reaction conditions is crucial for achieving high yields and purity. researchgate.net Key parameters that are often adjusted include the choice of base, solvent, temperature, and reaction time. Studies on analogous reactions show that varying the base and its stoichiometry can significantly impact the yield. For instance, increasing the equivalents of the base has been shown to improve product yield from 56% to 92% in the synthesis of related sulfonamides. researchgate.net Solvents such as acetonitrile (B52724), dichloromethane (DCM), and dimethylformamide (DMF) are commonly used. nih.govnih.gov The temperature is typically maintained between 0 °C and room temperature to control the reaction rate and minimize side products. nih.govbeilstein-journals.org
| Entry | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Pyridine | DCM | Room Temp. | 5-6 | 63 | nih.gov |
| 2 | NEt3 | CH3CN | Reflux | 24 | 85 | nih.gov |
| 3 | DIPEA | DCM | Room Temp. | 12 | Not Specified | acs.org |
| 4 | K2CO3 (4 equiv) | DMF | 80°C | 12 | 92 | researchgate.net |
Yield Enhancement and Purity Considerations in Synthesis
Achieving high yield and purity is paramount in synthetic chemistry. For benzenesulfonamide-piperazine compounds, yields can range from moderate to excellent, often exceeding 70-80% under optimized conditions. nih.govnih.gov After the reaction is complete, the purification of the crude product is critical. Standard laboratory techniques are employed to isolate the final compound.
Purification strategies commonly include:
Aqueous Workup: The reaction mixture is often washed with water or brine to remove the base hydrochloride salt and other water-soluble impurities.
Column Chromatography: Silica gel column chromatography is a frequently used method for purifying these compounds, allowing for the separation of the desired product from unreacted starting materials and byproducts. nih.govacs.org
Recrystallization: For crystalline solids, recrystallization from a suitable solvent or solvent mixture is an effective method to obtain a highly pure product. nih.gov
Trituration: This involves washing the crude solid with a solvent in which the desired compound is insoluble, but the impurities are soluble. acs.org
The purity of the final product is typically confirmed using techniques such as Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). researchgate.net
Synthesis of Analogues and Derivatives of this compound
The this compound scaffold serves as a versatile template for the development of new chemical entities through structural modification.
Strategies for Structural Diversification via Arylsulfonamide-based Scaffolds
Structural diversification can be achieved by systematically modifying different components of the core molecule. A common approach is the "build/couple/pair" (B/C/P) strategy, which allows for the creation of diverse molecular scaffolds in a stepwise fashion. cam.ac.uk
Key diversification strategies include:
Modification of the Aryl Ring: Substituents can be introduced onto the benzene (B151609) ring of the benzenesulfonamide (B165840) moiety to modulate electronic and steric properties. Furthermore, the benzene ring itself can be replaced with other aromatic or heteroaromatic systems.
Variation of the Sulfonamide N-Substituents: The N,N-diethyl groups can be replaced with a wide range of other alkyl or aryl substituents to explore structure-activity relationships (SAR).
Functionalization of the Piperazine Ring: The second nitrogen atom of the piperazine ring is a common site for modification. It can be acylated, alkylated, or coupled with other molecular fragments to generate a library of analogues. researchgate.netambeed.com For example, various arylsulfonylpiperazines have been coupled with hippuric acids to produce novel benzamide-piperazine-sulfonamide hybrids. researchgate.net This approach allows for the exploration of a large chemical space.
Incorporation of Heterocyclic Moieties in Benzenesulfonamide-Piperazine Hybrids
A particularly fruitful strategy for creating novel analogues is the incorporation of additional heterocyclic rings into the benzenesulfonamide-piperazine core. nih.gov The hybridization of known pharmacophores can lead to compounds with improved properties. Piperazine is a common linker used to connect a benzenesulfonamide core to various heterocyclic systems. researchgate.net
Examples of incorporated heterocyclic moieties include:
1,3,5-Triazines: Substituted s-triazines have been incorporated into benzenesulfonamide structures, often linked via a piperazine moiety. nih.gov
1,2,4-Triazines: A series of novel benzenesulfonamide derivatives bearing a disubstituted 1,2,4-triazine (B1199460) ring have been synthesized and evaluated. mdpi.com
Thiadiazoles and Pyrroles: Various heterocyclic carboxamides, including those derived from thieno[3,2-b]pyrrole, have been attached to a sulfanilamide (B372717) core. mdpi.com
Benzazoles: The combination of piperazine with benzazole scaffolds (e.g., benzimidazole (B57391), benzothiazole) is a known strategy to enhance biological activities. researchgate.net
These hybrid molecules are typically synthesized by reacting the core benzenesulfonamide-piperazine intermediate with a reactive derivative of the desired heterocycle. mdpi.com
| Core Structure | Incorporated Heterocycle | General Synthetic Strategy | Reference |
|---|---|---|---|
| Benzenesulfonamide-Piperazine | 1,3,5-Triazine | Stepwise nucleophilic substitution on cyanuric chloride with piperazine-benzenesulfonamide and other amines/amino acids. | nih.gov |
| Benzenesulfonamide | 1,2,4-Triazine | Condensation of aminoguanidine (B1677879) derivatives with phenylglyoxal (B86788) hydrate. | mdpi.com |
| Sulfanilamide | Thieno[3,2-b]pyrrole-carboxamide | Amide coupling between 4-aminobenzenesulfonamide and a heterocyclic carboxylic acid. | mdpi.com |
| Benzazole-Piperazine | Benzimidazole/Benzothiazole | Alkylation or acylation of the piperazine nitrogen with a benzazole-containing fragment. | researchgate.net |
Electrochemical and Chemical Synthesis Approaches for Sulfonamide Derivatives
The synthesis of sulfonamide derivatives, including this compound, can be achieved through various methodologies. These approaches range from classical chemical reactions to more modern electrochemical techniques that offer advantages in terms of environmental impact and efficiency.
Electrochemical Synthesis
Recent advancements have led to the development of electrochemical methods for synthesizing sulfonamides, presenting a greener alternative to traditional chemical processes. nih.govchemistryworld.com A significant approach involves the direct, metal-free, single-step synthesis from (hetero)arenes, sulfur dioxide (SO2), and amines through electrochemical C-H activation. nih.gov This method is highly convergent and avoids the need to pre-functionalize the aromatic compounds. nih.gov
The process is typically carried out using specific electrodes, such as boron-doped diamond (BDD), in a solvent mixture like hexafluoroisopropanol (HFIP) and acetonitrile (MeCN). nih.gov The proposed mechanism begins with the anodic oxidation of the arene substrate to form a radical cation intermediate. nih.gov Concurrently, the amine and SO2 react to form an amidosulfinate species. This amidosulfinate serves a dual purpose, acting as both the nucleophile that attacks the radical cation and as the supporting electrolyte, eliminating the need for additional salts. nih.gov A second oxidation step follows the nucleophilic attack, yielding the final sulfonamide product. nih.gov
This electrochemical strategy is noted for its high atom economy, as it incorporates the feedstock chemical SO2 directly, and uses inexpensive electricity as a clean oxidant. nih.gov
| Feature | Description | Advantages | References |
|---|---|---|---|
| Reactants | (Hetero)arenes, Sulfur Dioxide (SO2), Amines | Readily available and inexpensive starting materials. | nih.govnih.gov |
| Process Type | Single-step, dehydrogenative C-H activation | High efficiency, simplifies synthetic route. | nih.gov |
| Catalyst/Oxidant | Metal-free; Electricity | "Green" and sustainable, avoids heavy metal contamination. | nih.govchemistryworld.com |
| Key Intermediate | Amidosulfinate | Acts as both nucleophile and supporting electrolyte. | nih.gov |
| Reaction Conditions | Boron-doped diamond (BDD) electrodes, HFIP-MeCN solvent | Enables selective formation of sulfonamides. | nih.gov |
Chemical Synthesis
The most conventional and widely used method for synthesizing sulfonamides involves the reaction between a sulfonyl chloride and a primary or secondary amine in the presence of a base. ijarsct.co.inekb.eg This classical approach is versatile and has been the foundation for the preparation of a vast array of sulfonamide derivatives. For the synthesis of this compound, this would typically involve reacting 4-piperazin-1-yl-benzenesulfonyl chloride with diethylamine.
Variations of this fundamental reaction have been developed to improve efficiency, yield, and substrate scope. These methods often focus on the generation of the sulfonyl chloride intermediate or explore alternative sulfur-based precursors.
One common pathway starts with the oxidative chlorination of thiols or disulfides to generate the corresponding sulfonyl chloride in situ. ekb.eg This intermediate is then immediately trapped with an amine to produce the sulfonamide. ekb.eg Other approaches utilize thiosulfonates as stable and non-toxic substitutes for sulfonyl chlorides, which can be coupled directly with amines under basic or copper-catalyzed conditions. thieme-connect.com
While effective, these traditional chemical methods can have drawbacks from an environmental perspective. The synthesis of the sulfonyl chloride intermediates often requires harsh and corrosive reagents such as chlorosulfonic acid or concentrated sulfuric acid, which can be problematic for sensitive substrates and generate significant chemical waste. thieme-connect.com
| Method | Starting Materials | Key Reagents/Conditions | Advantages/Disadvantages | References |
|---|---|---|---|---|
| Classical Method | Sulfonyl Chloride, Primary/Secondary Amine | Organic or inorganic base (e.g., pyridine, Na2CO3) | Advantages: Widely applicable, generally high yields. Disadvantages: Sulfonyl chlorides can be unstable; may require harsh reagents for preparation. | ijarsct.co.inekb.eg |
| From Thiols/Disulfides | Thiols or Disulfides, Amine | Oxidizing agent (e.g., sodium hypochlorite), source of chlorine | Advantages: Utilizes readily available precursors. Disadvantages: In-situ generation of sulfonyl chloride can have side reactions. | ekb.eg |
| From Thiosulfonates | Thiosulfonate, Amine | Base (e.g., Cs2CO3) and N-bromosuccinimide, or Copper catalyst | Advantages: Thiosulfonates are stable and non-toxic. Disadvantages: May require metal catalyst. | thieme-connect.com |
| Direct Sulfonylation | Arylthiols, Amines | I2O5 (Iodic acid) | Advantages: Metal-free, broad substrate scope. Disadvantages: Stoichiometric use of hypervalent iodine reagent. | rsc.org |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, grounded in the principles of quantum mechanics, are fundamental to predicting the electronic properties and geometric structure of molecules. For derivatives similar to N,N-diethyl-4-piperazin-1-yl-benzenesulfonamide, these methods have proven invaluable.
Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Property Prediction
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometry to its lowest energy state and predicting various chemical properties. For the class of aryl sulfonyl piperazine (B1678402) derivatives, calculations are commonly performed using the B3LYP (Becke's three-parameter hybrid model using the Lee-Yang-Parr correlation functional) method combined with a 6-31G(d,p) basis set. dntb.gov.ua
This level of theory allows for the precise calculation of geometric parameters such as bond lengths, bond angles, and dihedral angles. The optimized molecular structure reveals the most stable three-dimensional arrangement of the atoms. From this optimized geometry, electronic properties like dipole moment, polarizability, and molecular energies are determined, providing a comprehensive electronic profile of the compound. For related benzenesulfonamide (B165840) compounds, conformational analysis has shown that the molecular structure optimized via DFT methods is often consistent with crystal structures determined by X-ray diffraction. nih.gov
Table 1: Representative Predicted Properties for Aryl Sulfonyl Piperazine Derivatives using DFT
| Property | Typical Predicted Value/Range | Significance |
|---|---|---|
| Total Energy | Varies (Hartree) | Indicates the stability of the optimized geometry. |
| Dipole Moment | Varies (Debye) | Measures the polarity of the molecule. |
| Bond Lengths (S-O) | ~1.43 - 1.45 Å | Reflects the double-bond character in the sulfonyl group. |
| Bond Angles (O-S-O) | ~120° | Characterizes the geometry of the sulfonyl group. |
Note: The data in this table is representative of the class of aryl sulfonyl piperazine derivatives and not specific to this compound due to a lack of publicly available data for this exact compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Charge Transfer
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. This analysis also helps in understanding charge transfer interactions within the molecule, which are crucial for its biological and chemical functions.
Table 2: Representative FMO Properties for Aryl Sulfonyl Piperazine Derivatives
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Correlates with chemical reactivity and stability. |
Note: The data in this table is representative of the class of aryl sulfonyl piperazine derivatives and not specific to this compound due to a lack of publicly available data for this exact compound.
Electrostatic Potential (ESP) Surface Analysis for Molecular Interactions
The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other molecules. The ESP map plots the electrostatic potential onto the molecule's electron density surface.
Different colors on the ESP map represent different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen and nitrogen) that are prone to electrophilic attack. Blue regions signify positive electrostatic potential, indicating electron-deficient areas (e.g., around hydrogen atoms) that are susceptible to nucleophilic attack. Green areas represent neutral potential. dntb.gov.ua This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are vital for ligand-receptor binding and molecular recognition processes. dntb.gov.ua For aryl sulfonyl piperazine derivatives, MEP analysis has shown that negative potential is often localized over the sulfonyl group, while positive potential is found on hydrogen atoms. dntb.gov.ua
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This approach is essential for exploring conformational flexibility and studying interactions with biological macromolecules.
Conformational Space Exploration of the Compound
Molecules are not rigid structures; their constituent parts can rotate around single bonds, leading to various three-dimensional arrangements or conformations. Conformational analysis aims to identify the stable conformers of a molecule and understand the energy landscape that governs their interconversion.
For flexible molecules like this compound, which contains several rotatable bonds in its diethyl and piperazine moieties, exploring the conformational space is critical. MD simulations can track the trajectory of the molecule over time, revealing the preferred conformations and the flexibility of different parts of the structure. This information is vital for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. dntb.gov.ua
Ligand-Macromolecular Target Interaction Dynamics
Understanding how a small molecule (ligand) interacts with a biological target, such as a protein or enzyme, is a cornerstone of drug design. Molecular dynamics simulations are extensively used to study the stability of a ligand-protein complex and to characterize the key interactions that mediate binding.
In a typical MD simulation of a ligand-macromolecule complex, the system is placed in a simulated physiological environment (e.g., a water box with ions). The simulation then calculates the forces between atoms and their subsequent movements over a set period, often on the nanosecond to microsecond scale. This provides detailed information on the stability of the binding pose, the specific hydrogen bonds and hydrophobic interactions formed, and the role of water molecules in the binding process. Such simulations can reveal the dynamic nature of the binding event, offering insights that are not available from static docking studies alone. dntb.gov.ua
Molecular Docking Studies
Prediction of Binding Modes with Enzyme Active Sites and Receptor Binding Pockets
No molecular docking studies detailing the binding modes of this compound with specific enzyme active sites or receptor binding pockets have been reported.
Binding Energy Calculations and Affinity Prediction
There are no available studies that report the calculated binding energies or predicted binding affinities for this compound with any biological targets.
In Silico Prediction of Physiochemical and ADME-Related Properties
Specific in silico predictions of the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound have not been published. While general properties can be estimated using various software, dedicated studies providing a detailed analysis and data tables for this particular compound are absent from the current body of scientific literature.
Mechanistic Biochemical Research and Target Engagement
Enzyme Inhibition Studies and Mechanistic Insights
Benzenesulfonamide-based compounds have been extensively studied for their ability to inhibit a wide range of enzymes, playing crucial roles in various physiological and pathological processes.
Benzenesulfonamide (B165840) derivatives are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. tandfonline.comtandfonline.com The inhibitory mechanism primarily involves the coordination of the sulfonamide group to the zinc ion within the active site of the enzyme. unifi.it This interaction displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic activity of the enzyme, thereby blocking its function.
The nature of the substituents on the benzenesulfonamide scaffold significantly influences the inhibitory potency and selectivity against different CA isoforms. nih.gov For instance, novel series of benzenesulfonamide derivatives have demonstrated potent inhibition against various human (h) CA isoforms, including hCA I, hCA II, hCA VII, and hCA IX, with inhibition constants often in the low to medium nanomolar range. acs.org Some derivatives exhibit selectivity for specific isoforms, such as those related to epileptogenesis (hCA II and hCA VII). acs.org The "tail" of the sulfonamide inhibitor, which refers to the part of the molecule extending from the core scaffold, can interact with different regions of the enzyme's active site, influencing the binding affinity and isoform selectivity. nih.gov Studies on 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides have highlighted the potential for achieving selective inhibition of specific CA isoforms, such as CA VII, which is implicated in neuropathic pain. unifi.it
Table 1: Inhibitory Activity of Selected Benzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
|---|---|---|---|---|
| Derivative 7a | 58.20 | - | - | - |
| Derivative 7b | 56.30 | - | - | - |
| Derivative 7c | 33.00 | - | - | - |
| Derivative 7f | 43.00 | - | - | - |
| Acetazolamide (AAZ) | 250.00 | - | - | - |
| SLC-0111 | 5080.00 | - | - | - |
Data sourced from a study on benzoylthioureido benzenesulfonamide derivatives. tandfonline.com
Derivatives of benzenesulfonamide incorporating a piperazine (B1678402) moiety have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov Inhibition of these enzymes is a key therapeutic strategy for managing conditions like Alzheimer's disease. nih.govnih.gov The inhibitory mechanism of these compounds is often attributed to their ability to bind to the active site of the cholinesterase enzymes, thereby preventing the hydrolysis of acetylcholine. nih.gov
Studies on novel benzene (B151609) sulfonamide-piperazine hybrid compounds have revealed their potential as cholinesterase inhibitors. nih.gov For example, certain compounds have shown significant inhibitory activities against both AChE and BChE, with IC₅₀ values in the millimolar range. nih.gov Molecular docking studies suggest that these inhibitors can interact with key amino acid residues in the active site of the enzymes. nih.gov Some derivatives have demonstrated dual inhibition of both AChE and BChE, which can be advantageous in certain therapeutic contexts. nih.gov
Table 2: Cholinesterase Inhibitory Activity of Benzene Sulfonamide-Piperazine Hybrid Compounds
| Compound | AChE (IC₅₀, mM) | BChE (IC₅₀, mM) |
|---|---|---|
| Compound 2 | - | 1.008 |
| Compound 5 | 1.003 | 1.008 |
Data represents the concentration required for 50% inhibition. nih.gov
The inhibitory profile of benzenesulfonamide and piperazine derivatives extends to other enzyme systems involved in various physiological processes.
Tyrosinase: This copper-containing enzyme plays a crucial role in melanin (B1238610) biosynthesis. researchgate.net Piperazine derivatives have been synthesized and evaluated as tyrosinase inhibitors, with some compounds showing potent activity. researchgate.netmdpi.com For instance, certain derivatives bearing a 1,2,4-triazole (B32235) nucleus have demonstrated IC₅₀ values in the low micromolar range. researchgate.net Kinetic studies have indicated a mixed-type inhibition mechanism for some of these compounds. researchgate.net
α-Amylase and α-Glucosidase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic target for managing type 2 diabetes. nih.govnih.gov Benzenesulfonamide-piperazine hybrids have been shown to possess inhibitory activity against α-glucosidase, with some compounds exhibiting IC₅₀ values in the low millimolar range. nih.gov However, their inhibitory potential against α-amylase appears to be less pronounced. nih.gov
Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (LOX): These enzymes are key players in the inflammatory pathway. Dual inhibition of COX-2 and 5-LOX is a desirable strategy for developing anti-inflammatory agents with a potentially improved safety profile compared to selective COX-2 inhibitors. rsc.orgnih.gov Piperazine derivatives have been designed and synthesized as dual COX-2/5-LOX inhibitors, with some compounds showing promising inhibitory activity against both enzymes. rsc.orgnih.gov For example, a benzhydrylpiperazine-based derivative demonstrated potent inhibition of both COX-2 and 5-LOX, with IC₅₀ values in the sub-micromolar and low micromolar range, respectively. rsc.org
Table 3: Inhibitory Activity of Benzene Sulfonamide-Piperazine Hybrids on Various Enzymes
| Compound | Tyrosinase (IC₅₀, mM) | α-Glucosidase (IC₅₀, mM) |
|---|---|---|
| Compound 3 | - | 1.000 |
| Compound 4 | 1.19 | - |
Data represents the concentration required for 50% inhibition. nih.gov
Receptor Interaction Profiling and Modulatory Activity
In addition to enzyme inhibition, piperazine-containing analogues of N,N-diethyl-4-piperazin-1-yl-benzenesulfonamide have been shown to interact with and modulate the activity of various receptors, particularly those involved in neurotransmission and metabolic regulation.
The piperazine moiety is a common structural feature in many centrally acting drugs, and its incorporation into benzenesulfonamide derivatives can confer affinity for serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. nih.govnih.gov These receptors are crucial for regulating mood, cognition, and motor control, and are important targets for the treatment of neuropsychiatric disorders. nih.gov
Studies on 1,2,4-substituted piperazine derivatives have demonstrated their affinity for 5-HT₁A receptors in vitro. nih.gov Some of these compounds act as 5-HT₁A receptor agonists, leading to a decrease in extracellular serotonin levels in the prefrontal cortex. nih.gov Additionally, certain piperazine-containing compounds can influence dopamine release, although this effect may not always be directly mediated by 5-HT₁A or 5-HT₂A receptors. nih.gov Other research has identified piperazine-benzenesulfonamide derivatives as selective dopamine D₄ receptor antagonists. nih.gov
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a pivotal role in adipogenesis and glucose metabolism, making it a key target for the treatment of type 2 diabetes. nih.gov Thiazolidinediones (TZDs) are a class of drugs that act as potent PPARγ agonists. nih.gov
Antiparasitic and Antimycobacterial Action Mechanisms of this compound
The therapeutic potential of sulfonamide derivatives, including this compound, extends to the treatment of parasitic and mycobacterial infections. The mechanisms underlying these activities are diverse and often involve the inhibition of essential metabolic pathways in the target organisms.
Antileishmanial Activity Pathways of Sulfonamide Derivatives
While direct studies on the antileishmanial mechanism of this compound are not extensively documented, the broader class of sulfonamides has demonstrated significant activity against Leishmania species through several proposed pathways.
One established mechanism for some sulfonamides is the inhibition of microtubule dynamics. nih.gov Microtubules are crucial for cell division, motility, and maintaining cell shape in Leishmania. Diarylsulfonamides, for instance, have been shown to bind to the colchicine (B1669291) site of tubulin, thereby disrupting microtubule polymerization and leading to mitotic arrest and cell death. nih.gov
Another potential target for sulfonamide derivatives in Leishmania is the folic acid biosynthesis pathway. nih.gov Similar to bacteria, these parasites are often auxotrophic for folate precursors and rely on their own machinery for folic acid synthesis. Sulfonamides can act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in this pathway, by mimicking its natural substrate, para-aminobenzoic acid (PABA).
Furthermore, some benzimidazole (B57391) derivatives, which share structural similarities with certain classes of sulfonamides, have been investigated for their antileishmanial properties. In silico studies have suggested that these compounds may interact with and inhibit pteridine (B1203161) reductase 1 (PTR1), a vital enzyme for the parasite's survival. mdpi.comnih.gov
The activity of various sulfonamide derivatives against Leishmania species is summarized in the table below, highlighting the potential for this class of compounds in antileishmanial drug discovery. nih.govmdpi.com
| Compound Class | Proposed Mechanism of Action | Target Organism(s) | Reference(s) |
| Diarylsulfonamides | Inhibition of microtubule dynamics | Leishmania infantum | nih.gov |
| General Sulfonamides | Folic acid synthesis inhibition (DHPS) | Leishmania species | nih.gov |
| 4-(1H-Pyrazol-1-yl)benzenesulfonamides | Not fully elucidated, potential for parasitic target interaction | Leishmania infantum, Leishmania amazonensis | nih.govmdpi.com |
| Piperazine-linked bisbenzamidines | DNA binding | Leishmania species | nih.gov |
This table presents data for the broader class of sulfonamide derivatives and related compounds, as direct mechanistic data for this compound is not available.
Antituberculosis (TB) Activity Mechanisms
The antitubercular activity of sulfonamides is a well-established area of research, with several mechanisms of action identified for this class of compounds against Mycobacterium tuberculosis.
A primary mechanism is the inhibition of the folate pathway, which is critical for the synthesis of nucleotides and certain amino acids in bacteria. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), preventing the synthesis of dihydrofolic acid. This, in turn, disrupts the production of tetrahydrofolic acid, a cofactor essential for various metabolic processes. Some sulfonamides may also inhibit dihydrofolate reductase (DHFR), another key enzyme in this pathway.
More recently, research has identified inosine-5′-monophosphate dehydrogenase (IMPDH) as a target for some sulfonamide derivatives. nih.gov IMPDH is a crucial enzyme in the purine (B94841) biosynthesis pathway, and its inhibition can lead to the depletion of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis. A study on 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues demonstrated their ability to inhibit M. tuberculosis IMPDH. nih.gov
The piperazine moiety, present in this compound, has been incorporated into various antitubercular agents to enhance their activity and selectivity. nih.gov
The following table summarizes the antitubercular activity of selected sulfonamide derivatives, illustrating the potential mechanisms that could be relevant for this compound.
| Compound/Class | Mechanism of Action | Target | Reference |
| General Sulfonamides | Inhibition of folic acid synthesis | Dihydropteroate synthase (DHPS), Dihydrofolate reductase (DHFR) | |
| 1-(5-isoquinolinesulfonyl)piperazine analogues | Inhibition of purine biosynthesis | Inosine-5′-monophosphate dehydrogenase (IMPDH) | nih.gov |
| Phenylsulfonyl-containing compounds | Not fully elucidated, potential for enhanced cell penetration | Mycobacterium tuberculosis | nih.gov |
This table provides an overview of mechanisms for the broader sulfonamide class, as specific data for this compound is limited.
Oxidative Phosphorylation Inhibition Mechanisms
Recent studies have highlighted the potential of sulfonamide derivatives to inhibit oxidative phosphorylation (OXPHOS), a critical energy-generating process in cells. This mechanism is of particular interest in cancer therapy, as many cancer cells rely on OXPHOS for survival and proliferation.
A series of benzene-1,4-disulfonamides were identified as inhibitors of OXPHOS through a phenotypic screen. nih.gov Further investigation revealed that these compounds specifically target Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain. nih.gov Inhibition of Complex I disrupts the transfer of electrons from NADH to coenzyme Q, leading to a decrease in the proton gradient across the inner mitochondrial membrane and subsequent reduction in ATP synthesis. nih.gov This ultimately results in cellular energy depletion and cell death. nih.gov
The structure-activity relationship studies of these benzene-1,4-disulfonamides indicated that the presence of a piperidine (B6355638) or piperazine linker was important for their potency. nih.gov While this compound is a monosulfonamide, the findings for disulfonamides suggest that the benzenesulfonamide scaffold, in combination with a piperazine ring, could potentially interact with components of the OXPHOS machinery.
The inhibitory activity of selected benzene-1,4-disulfonamide (B103779) derivatives on OXPHOS is presented below.
| Compound | Target | Cell Line(s) | IC50 (µM) | Reference |
| Compound 51 (piperidine linker) | Complex I | MIA PaCa-2 | 0.07 | nih.gov |
| Compound 51 (piperidine linker) | Complex I | BxPC-3 | 0.2 | nih.gov |
| Compound 61 (amide modification) | Complex I | MIA PaCa-2 | 0.1 | nih.gov |
| Compound 61 (amide modification) | Complex I | BxPC-3 | 1.4 | nih.gov |
| Compound 62 (piperidine replacement) | Complex I | MIA PaCa-2 | 0.04 | nih.gov |
This table showcases data for benzene-1,4-disulfonamides, which are structurally related to this compound, to illustrate the potential for OXPHOS inhibition within this chemical class.
General Biological Target Deconvolution Methodologies
Identifying the specific molecular target(s) of a bioactive compound, a process known as target deconvolution, is a critical step in drug discovery and development. For a compound like this compound, which has a scaffold known for diverse biological activities, several methodologies can be employed to elucidate its precise mechanism of action. These approaches can be broadly categorized into biochemical, genetic, and computational methods.
Biochemical Approaches:
Affinity-Based Methods: These techniques rely on the physical interaction between the compound and its target protein.
Affinity Chromatography: The compound of interest is immobilized on a solid support and used as bait to capture its binding partners from a cell lysate or protein mixture. The bound proteins are then eluted and identified, typically by mass spectrometry.
Activity-Based Protein Profiling (ABPP): This method uses chemical probes that covalently bind to the active site of a specific class of enzymes. A competition experiment with the compound of interest can reveal its target enzymes.
Protein Stability Assays:
Thermal Proteome Profiling (TPP): This technique measures the change in the thermal stability of proteins upon ligand binding. The principle is that a protein bound to a small molecule will have a different melting temperature than its unbound state. This allows for the identification of direct targets in a cellular context.
Genetic Approaches:
Expression Cloning: This involves screening a library of cDNA clones to identify a gene product that confers resistance or sensitivity to the compound.
RNA Interference (RNAi) and CRISPR-Cas9 Screening: These powerful genetic tools can be used to systematically knock down or knock out genes to identify those that are essential for the compound's activity. A cell that becomes resistant to the compound after the loss of a particular gene suggests that the gene product is likely the target or part of the target pathway.
Computational Approaches:
In Silico Target Prediction: Based on the chemical structure of the compound, computational algorithms can predict potential protein targets by comparing its features to those of known ligands for various proteins. This is often based on the principle of "chemical similarity," where similar compounds are expected to have similar targets.
Molecular Docking: This method computationally models the interaction between the small molecule and the three-dimensional structure of a potential target protein to predict the binding affinity and mode.
A summary of common target deconvolution methodologies is provided in the table below.
| Methodology | Principle | Advantages | Limitations |
| Affinity Chromatography | Immobilized compound captures binding partners from a proteome. | Direct identification of binding partners. | Can be prone to false positives due to non-specific binding. |
| Thermal Proteome Profiling (TPP) | Ligand binding alters the thermal stability of the target protein. | Can be performed in live cells; identifies direct engagement. | Requires specialized equipment and complex data analysis. |
| RNAi/CRISPR Screening | Genetic perturbation identifies genes essential for compound activity. | Provides functional validation of the target pathway. | Indirect method; off-target effects can be a concern. |
| In Silico Target Prediction | Computational comparison to known ligand-target pairs. | Rapid and cost-effective for generating hypotheses. | Predictions require experimental validation. |
Structure Activity Relationship Sar Studies and Rational Design
Impact of Piperazine (B1678402) Ring Substitutions on Biological Activity
The piperazine ring is a critical pharmacophore in many biologically active compounds, and its substitution plays a pivotal role in modulating the activity of N,N-diethyl-4-piperazin-1-yl-benzenesulfonamide analogues. The nature of the substituent on the distal nitrogen of the piperazine ring can significantly influence potency, selectivity, and pharmacokinetic properties.
Research on related piperazine-containing compounds indicates that the introduction of various substituents can lead to a wide range of biological effects. For instance, the addition of bulky aromatic or heteroaromatic groups can enhance binding affinity to target proteins through additional hydrophobic or pi-stacking interactions. Conversely, smaller, polar substituents may improve aqueous solubility and alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
In a hypothetical study of this compound analogues, a series of substitutions at the N4-position of the piperazine ring could yield the following trends in inhibitory activity against a target enzyme:
| Compound | N4-Substituent | IC50 (nM) | Rationale for Activity Change |
| 1 | -H | 500 | Parent compound with moderate activity. |
| 2 | -CH3 | 250 | Small alkyl group may enhance hydrophobic interactions in a small pocket. |
| 3 | -C(O)Ph | 120 | Benzoyl group could form additional interactions within the binding site. |
| 4 | -SO2Ph | 85 | Phenylsulfonyl group may engage in favorable electrostatic and hydrophobic interactions. |
| 5 | -CH2CH2OH | 700 | Introduction of a polar hydroxyl group may decrease binding affinity if the pocket is hydrophobic. |
This table is illustrative and based on general SAR principles for piperazine-containing compounds.
Role of Benzenesulfonamide (B165840) Moiety Modifications in Modulating Interactions
The benzenesulfonamide portion of the molecule is another key area for modification to fine-tune its biological activity. The sulfonamide group itself is a well-known zinc-binding group in many enzyme inhibitors, and its orientation and electronic properties are critical for interaction with metalloenzymes.
Furthermore, the N,N-diethyl groups on the sulfonamide can be varied to probe the steric and hydrophobic tolerance of the binding pocket. Replacing the diethyl groups with other alkyl or cyclic amines can impact both potency and selectivity.
A hypothetical SAR study on the benzenesulfonamide moiety could reveal the following:
| Compound | Benzenesulfonamide Modification | Relative Potency | Rationale |
| A | N,N-diethyl (parent) | 1x | Baseline activity. |
| B | N-ethyl, N-H | 0.5x | Loss of one ethyl group may reduce hydrophobic interactions. |
| C | N,N-dimethyl | 0.8x | Smaller methyl groups may not optimally fill the hydrophobic pocket. |
| D | Pyrrolidin-1-yl-sulfonyl | 1.2x | Cyclic amine may provide a more constrained and favorable conformation. |
| E | 4-Chloro substitution | 2.5x | Chloro group at the 4-position of the benzene (B151609) ring may provide additional beneficial interactions. |
This table is illustrative and based on general SAR principles for benzenesulfonamide-based inhibitors.
Influence of Linker Chains and Side Chains on Mechanistic Potency and Selectivity
While this compound itself does not have a distinct linker chain, in the broader context of drug design, a linker can be introduced between the piperazine and benzenesulfonamide moieties. The length, rigidity, and chemical nature of such a linker can have a profound impact on the compound's ability to adopt an optimal conformation for binding to its biological target.
For example, a flexible alkyl linker could allow the two key pharmacophores to orient themselves independently within a large binding site. In contrast, a more rigid linker, such as one containing a double bond or a small ring, would restrict the conformational freedom, which could be advantageous if it pre-organizes the molecule in a bioactive conformation, but detrimental otherwise.
The introduction of side chains on either the piperazine or benzene ring can also be used to probe for additional binding pockets and improve selectivity. A well-placed side chain could interact with a specific amino acid residue in the target protein that is not present in closely related off-target proteins, thereby enhancing selectivity.
Rational Design Strategies for Optimizing Compound Profiles for Specific Mechanisms
Rational design strategies for optimizing the profile of this compound would leverage the SAR data discussed above. For instance, if the target is a metalloenzyme with a well-defined active site, computational modeling and docking studies could be employed to predict which substituents on the piperazine ring or modifications to the benzenesulfonamide moiety would lead to improved binding.
A common strategy is bioisosteric replacement, where a functional group is replaced by another with similar steric and electronic properties to improve pharmacokinetic or pharmacodynamic properties. For example, the diethylamino group could be replaced with a pyrrolidine or piperidine (B6355638) ring to enhance metabolic stability.
Structure-based drug design would involve obtaining the crystal structure of the target protein in complex with an inhibitor. This would provide a detailed map of the binding site, allowing for the design of new analogues with substituents that can form specific, high-affinity interactions with the protein. For example, if a hydrogen bond donor is identified in the active site, a corresponding acceptor could be incorporated into the inhibitor to form a strong hydrogen bond.
By systematically applying these rational design principles, it is possible to evolve the this compound scaffold into a highly potent and selective agent for a specific biological mechanism.
Advanced Research Avenues and Future Directions
Development of N,N-diethyl-4-piperazin-1-yl-benzenesulfonamide-based Chemical Probes
The inherent properties of the sulfonamide-piperazine scaffold make this compound an attractive candidate for the development of sophisticated chemical probes. These probes can be instrumental in elucidating complex biological processes.
The sulfonamide group, a known pharmacophore, can be functionalized to incorporate fluorescent tags, enabling the visualization and tracking of the molecule's interactions within cellular environments. For instance, sulfonamide-containing naphthalimides have been successfully synthesized and evaluated as fluorescent imaging probes, demonstrating low cytotoxicity and efficient cellular uptake. This suggests a viable strategy for modifying this compound to create fluorescent probes for targeted imaging.
Furthermore, the piperazine (B1678402) ring offers a versatile site for modification, allowing for the attachment of various reporter groups or affinity tags. This adaptability is crucial for designing probes for specific applications, such as affinity-based protein profiling, where the goal is to identify the protein targets of a bioactive compound.
Table 1: Potential Modifications for Chemical Probe Development
| Modification Site | Potential Modification | Application |
| Sulfonamide Group | Attachment of a fluorophore (e.g., naphthalimide) | Fluorescent imaging of cellular uptake and localization. |
| Piperazine Ring | Introduction of a biotin (B1667282) tag | Affinity-based protein profiling and target identification. |
| Phenyl Ring | Incorporation of a photo-crosslinking group | Covalent capture of interacting biomolecules. |
Integration with Chemical Biology Tools and Methodologies
The structural features of this compound allow for its seamless integration with a variety of chemical biology tools and methodologies, paving the way for a deeper understanding of its biological functions.
Affinity-Based Protein Profiling (ABPP): This powerful technique utilizes chemical probes to identify the protein targets of a small molecule. By functionalizing this compound with a reactive moiety and a reporter tag, it can be used as a probe in ABPP experiments to elucidate its mechanism of action. The general scheme of ABPP involves the use of probes with photoaffinity tags for covalent crosslinking and clickable handles for ligation with an affinity matrix.
Activity-Based Protein Profiling (ABPP): This approach employs chemical probes that covalently bind to the active site of specific enzymes. Given that sulfonamides are known to target enzymes like carbonic anhydrases, this compound could be adapted into an activity-based probe to study the activity of such enzymes in complex biological systems.
Exploration in Non-Biological Applications (e.g., Materials Science, Catalysis)
While the primary focus of research on sulfonamide-piperazine scaffolds has been in the biological sciences, the unique chemical properties of this compound suggest potential applications in other fields, such as materials science and catalysis.
The presence of both a sulfonamide and a piperazine group could impart interesting properties to polymers. Incorporation of this compound as a monomer or a functional additive could lead to the development of novel materials with enhanced thermal stability, altered solubility, or specific binding capabilities. The piperazine moiety, in particular, is known to influence the physicochemical properties of molecules, including their solubility and reactivity.
In the realm of catalysis, the nitrogen atoms of the piperazine ring could act as ligands for metal catalysts. The sulfonamide group could also participate in catalytic cycles through hydrogen bonding or other non-covalent interactions. While direct applications of this compound in catalysis have not been extensively reported, the broader class of sulfonamides has been explored in various chemical transformations.
Interdisciplinary Research Outlook for Novel Compound Discovery
The sulfonamide-piperazine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This makes this compound an excellent starting point for interdisciplinary research aimed at discovering novel compounds with diverse therapeutic applications.
Fragment-Based Drug Discovery (FBDD): The core structure of this compound can be considered as a combination of two key fragments: the benzenesulfonamide (B165840) and the piperazine. FBDD is a powerful strategy that involves screening small molecular fragments for weak binding to a biological target. Hits from these screens can then be elaborated or linked together to generate more potent and selective lead compounds. The sulfonamide-piperazine scaffold can serve as a template for designing fragment libraries for FBDD campaigns.
High-Throughput Screening (HTS): Libraries of compounds based on the this compound scaffold can be synthesized and subjected to HTS against a wide range of biological targets. This approach allows for the rapid identification of new "hit" compounds with desired biological activities. The Maybridge screening collection, for example, contains a diverse range of compounds designed to increase the likelihood of finding successful hits.
The combination of synthetic chemistry, computational modeling, and biological screening in an interdisciplinary setting will be crucial for unlocking the full potential of this chemical scaffold.
Methodological Advancements in Characterization and Computational Modeling for Sulfonamide-Piperazine Scaffolds
Advancements in analytical and computational techniques are continuously refining our ability to characterize and predict the properties of molecules like this compound.
Advanced NMR Techniques: Modern Nuclear Magnetic Resonance (NMR) techniques, such as multidimensional and solid-state NMR, provide detailed information about the three-dimensional structure and dynamics of molecules. These methods are invaluable for confirming the structure of newly synthesized derivatives and for studying their interactions with biological macromolecules at an atomic level.
Computational Modeling and QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a compound with its biological activity. These models can be used to predict the activity of new derivatives of this compound, thereby guiding the design of more potent and selective compounds. Molecular docking studies, often used in conjunction with QSAR, can predict the binding mode of these compounds to their biological targets, providing insights into the molecular basis of their activity.
Table 2: Advanced Characterization and Modeling Techniques
| Technique | Application |
| 2D NMR (COSY, HSQC, HMBC) | Elucidation of the complete chemical structure and assignment of all proton and carbon signals. |
| Solid-State NMR | Characterization of the crystalline form and intermolecular interactions in the solid state. |
| X-ray Crystallography | Determination of the precise three-dimensional structure of the molecule and its binding mode to target proteins. |
| Molecular Docking | Prediction of the binding orientation and affinity of the compound to a biological target. |
| QSAR Modeling | Development of predictive models for the biological activity of new derivatives. |
By leveraging these advanced methodologies, researchers can accelerate the discovery and development of novel compounds based on the this compound scaffold.
Q & A
Q. What synthetic routes are most effective for preparing N,N-diethyl-4-piperazin-1-yl-benzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, coupling 4-chlorobenzenesulfonyl chloride with piperazine derivatives in polar aprotic solvents like N,N-dimethylacetamide (DMAC) under reflux (80–100°C) yields intermediates, followed by alkylation with diethyl sulfate . Optimization includes:
- Solvent selection : DMAC or DMF improves solubility and reaction efficiency.
- Temperature control : Lower temperatures (40–60°C) reduce side reactions during alkylation.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol ensures ≥95% purity .
Salt forms (e.g., hydrochloride) can be prepared by treating the free base with HCl in ethanol, followed by crystallization .
Q. Which analytical techniques are critical for characterizing the structural and physicochemical properties of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement), which provide bond lengths, angles, and intermolecular interactions .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., piperazine ring protons at δ 2.5–3.5 ppm; sulfonamide protons at δ 7.5–8.0 ppm) .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ ion at m/z 324.18 for C₁₄H₂₂N₃O₂S) .
- Thermal analysis : TGA/DSC evaluates thermal stability (decomposition onset >200°C) and polymorphism .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced receptor affinity?
- Methodological Answer : SAR studies focus on:
- Piperazine substitution : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the phenyl ring increases dopamine D3 receptor binding affinity (Ki < 10 nM) .
- Sulfonamide modifications : Replacing diethyl groups with cyclopropylmethyl enhances metabolic stability .
- Molecular docking : Use software like AutoDock Vina to predict binding modes in receptor pockets (e.g., hydrophobic interactions with D3 receptor residues) . Validate with in vitro radioligand assays .
Q. What strategies address low bioavailability in pharmacokinetic studies of this compound?
- Methodological Answer :
- Lipophilicity optimization : LogP values >2 improve membrane permeability but may reduce solubility. Balance via prodrugs (e.g., ester derivatives) .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots. Block vulnerable sites (e.g., methyl groups on piperazine) .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fractions; structural tweaks (e.g., sulfonamide fluorination) reduce albumin binding .
Q. How should researchers resolve contradictions in biological activity data across experimental models?
- Methodological Answer : Discrepancies (e.g., inconsistent IC₅₀ values in enzyme vs. cell-based assays) require:
- Dose-response validation : Repeat assays with standardized protocols (e.g., ATP levels for cytotoxicity controls) .
- Off-target profiling : Screen against kinase panels or GPCR libraries to identify confounding interactions .
- Data normalization : Use reference compounds (e.g., clozapine for D2/D3 receptor studies) as internal controls .
Q. What experimental designs mitigate challenges in stereoselective synthesis of chiral derivatives?
- Methodological Answer :
- Chiral auxiliaries : Employ Evans oxazolidinones or Oppolzer sultams to control asymmetric centers during piperazine functionalization .
- Catalytic asymmetric synthesis : Use Cu(I)/chiral phosphine complexes for enantioselective alkylation (≥90% ee) .
- Analytical chiral separation : Optimize HPLC conditions (e.g., Chiralpak AD-H column, hexane/isopropanol 85:15) to isolate enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
